

Spectroscopic data interpretation for 5-Bromo-2-methoxyaniline (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 5-Bromo-2-methoxyaniline

Cat. No.: B1307452

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A Technical Guide to the Spectroscopic Interpretation of 5-Bromo-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-methoxyaniline**, a key intermediate in pharmaceutical and chemical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization and quality control. This document outlines the expected spectral features and provides standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

5-Bromo-2-methoxyaniline (C_7H_8BrNO) is an aromatic amine with a molecular weight of approximately 202.05 g/mol. Its structure consists of an aniline ring substituted with a bromine atom and a methoxy group. The strategic placement of these functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for structural elucidation and purity assessment.

The following sections detail the predicted and commonly observed data from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, presented in a clear, tabular format for ease of reference and comparison.

Quantitative Spectroscopic Data

The spectroscopic data for **5-Bromo-2-methoxyaniline** is summarized below. It is important to note that the exact values can vary slightly depending on the solvent, concentration, and instrument used.

Table 1: Predicted ^1H NMR Data for **5-Bromo-2-methoxyaniline**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.95	d, $J \approx 2.5$ Hz	1H	H-6 (Aromatic)
~ 6.80	dd, $J \approx 8.5, 2.5$ Hz	1H	H-4 (Aromatic)
~ 6.65	d, $J \approx 8.5$ Hz	1H	H-3 (Aromatic)
~ 4.0 - 5.0	br s	2H	-NH ₂ (Amine)
~ 3.85	s	3H	-OCH ₃ (Methoxy)

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Table 2: Predicted ^{13}C NMR Data for **5-Bromo-2-methoxyaniline**

Chemical Shift (δ , ppm)	Assignment
~ 147.5	C-2
~ 137.0	C-1
~ 124.0	C-4
~ 118.0	C-6
~ 112.0	C-3
~ 110.0	C-5
~ 56.0	-OCH ₃

Table 3: Predicted IR Absorption Data for **5-Bromo-2-methoxyaniline**

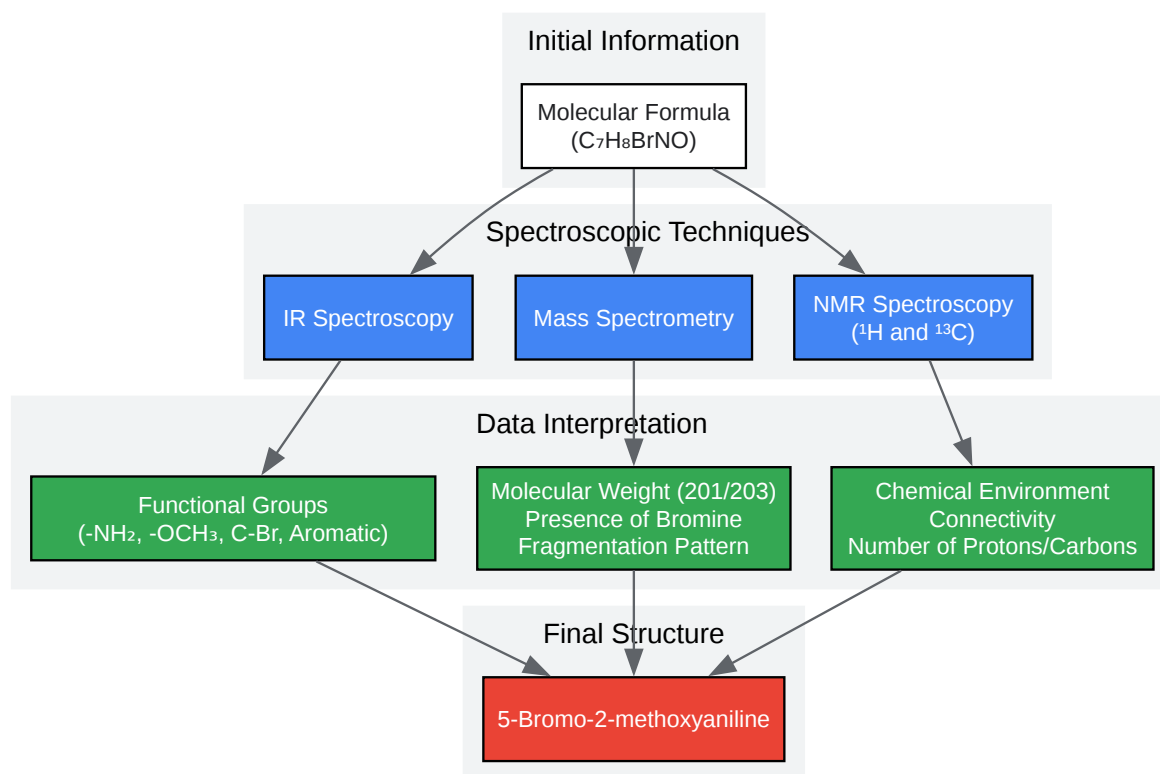
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3450 - 3300	N-H Stretch (asymmetric & symmetric)	Amine (-NH ₂)
3100 - 3000	C-H Stretch	Aromatic
2980 - 2850	C-H Stretch	Methoxy (-OCH ₃)
1620 - 1580	C=C Stretch	Aromatic Ring
1520 - 1480	N-H Bend	Amine (-NH ₂)
1250 - 1200	C-O Stretch (asymmetric)	Aryl Ether
1050 - 1020	C-O Stretch (symmetric)	Aryl Ether
850 - 750	C-H Bend (out-of-plane)	Substituted Aromatic
650 - 550	C-Br Stretch	Aryl Halide

Table 4: Mass Spectrometry Data for **5-Bromo-2-methoxyaniline**

m/z Value	Interpretation
201/203	Molecular Ion Peaks [M] ⁺ and [M+2] ⁺ (approx. 1:1 ratio)
186/188	Loss of -CH ₃
158/160	Loss of -CH ₃ and -CO
122	Loss of Br radical

Spectroscopic Data Interpretation Workflow

The process of elucidating a molecular structure from its various spectra follows a logical progression. Each technique provides complementary pieces of information that, when combined, confirm the identity and structure of the compound.



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A logical workflow for spectroscopic data interpretation.

Detailed Experimental Protocols

Accurate and reproducible data acquisition is fundamental to spectroscopic analysis. The following are generalized protocols for the analysis of **5-Bromo-2-methoxyaniline**. Instrument-specific parameters may require optimization.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of **5-Bromo-2-methoxyaniline** and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. The solution should be transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

4.2 Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid **5-Bromo-2-methoxyaniline** sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This is a rapid and common method for solid samples.
- **Sample Preparation (KBr Pellet):** Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the ATR accessory or the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

4.3 Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation from any impurities. For direct insertion, a small amount of the solid is placed in a capillary tube and heated to induce vaporization.
- **Ionization:** Electron Impact (EI) is a common ionization technique for this type of molecule. In EI, high-energy electrons bombard the vaporized sample, causing ionization and fragmentation.^[1]

- **Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).^[1] A detector then records the abundance of each ion, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

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References

- 1. 5-Bromo-2-methoxyaniline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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